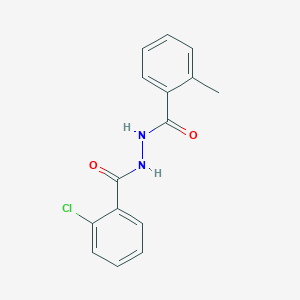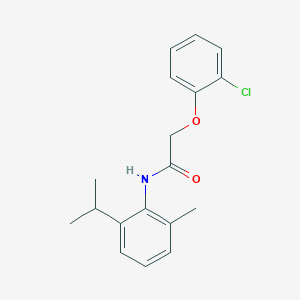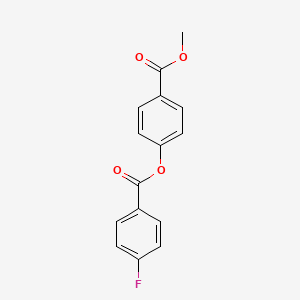![molecular formula C18H15NO4 B5525942 N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide](/img/structure/B5525942.png)
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide is a synthetic organic compound that features a benzodioxole ring and an acrylamide moiety
Applications De Recherche Scientifique
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or pathways.
Materials Science: The compound can be used in the development of novel polymers or as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Acrylamide Formation: The acrylamide moiety is introduced via the reaction of an appropriate amine with acryloyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Mécanisme D'action
The mechanism of action of N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with active sites of enzymes, potentially inhibiting their activity. The acrylamide moiety may form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide
- 3-(2,6-difluoro-phenyl)-N-[1-(2,3-dihydro-benzofuran-5-yl)-ethyl]-acrylamide
- N-[1-(2,3-dihydro-1H-indol-5-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide
Uniqueness
N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide is unique due to the presence of both the benzodioxole and acrylamide moieties, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)14-4-6-15(7-5-14)19-18(21)9-3-13-2-8-16-17(10-13)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQADABGJIKABN-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5525898.png)
![3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)

![3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)
![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)
![N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)
